molecular formula C10H15N3O B2443218 1-(3-Methoxypyridin-4-yl)piperazine CAS No. 151140-92-0

1-(3-Methoxypyridin-4-yl)piperazine

Cat. No.: B2443218
CAS No.: 151140-92-0
M. Wt: 193.25
InChI Key: KQPQNNCTSFGSCX-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-4-yl)piperazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxypyridin-4-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Methoxypyridin-4-yl)piperazine involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(3-Methoxypyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-(3-Methoxypyridin-4-yl)piperazine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine In chemistry, it serves as a building block for the synthesis of more complex molecules In biology, it is used to study the interactions of piperazine derivatives with biological targets

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(3-Methoxypyridin-4-yl)piperazine can be compared with other piperazine derivatives, such as 1-methyl-4-(piperidin-4-yl)-piperazine and 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-(3-methoxypyridin-4-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-10-8-12-3-2-9(10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPQNNCTSFGSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 4-(3-methoxy-4-pyridinyl)-1-piperazinecarboxylate (1.2 g, 4.7 mmol) in 50 mL of EtOH containing 1 mL of 85% hydrazine hydrate and potassium hydroxide (12 g, 210 mol) was heated to reflux for 12 h. The reaction mixture was cooled, concentrated in vacuo and the residue dissolved in EtOAc. The organic extracts were dried (brine, MgSO4), filtered and concentrated in vacuo. Silica gel chromatography (3:1:0.01 CH2Cl2 -MeOH-Et3N) of the residue gave the desired compound (0.42 g, 46%).
Name
methyl 4-(3-methoxy-4-pyridinyl)-1-piperazinecarboxylate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
46%

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